2,2,3,3-Tetrafluoro-1,4-benzodioxane-5- carboxaldehyde 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5- carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 119922-99-5
VCID: VC7903241
InChI: InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-4H
SMILES: C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O
Molecular Formula: C9H4F4O3
Molecular Weight: 236.12 g/mol

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5- carboxaldehyde

CAS No.: 119922-99-5

Cat. No.: VC7903241

Molecular Formula: C9H4F4O3

Molecular Weight: 236.12 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3-Tetrafluoro-1,4-benzodioxane-5- carboxaldehyde - 119922-99-5

Specification

CAS No. 119922-99-5
Molecular Formula C9H4F4O3
Molecular Weight 236.12 g/mol
IUPAC Name 2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carbaldehyde
Standard InChI InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-4H
Standard InChI Key VENUCPDYGRACGX-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O
Canonical SMILES C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,2,3,3-tetrafluoro-1,4-benzodioxane-5-carboxaldehyde is C₉H₄F₄O₃, with a molecular weight of 252.12 g/mol. The benzodioxane ring system consists of a six-membered dioxane ring fused to a benzene moiety, with fluorine atoms occupying the 2 and 3 positions. The carboxaldehyde group at position 5 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

Key Structural Features:

  • Fluorine Substitution: The tetrafluoro configuration at positions 2 and 3 significantly increases the compound’s lipophilicity and metabolic stability, as fluorine’s electronegativity strengthens carbon-fluorine bonds and reduces susceptibility to enzymatic degradation.

  • Aldehyde Functionality: The carboxaldehyde group serves as a versatile handle for chemical modifications, facilitating the synthesis of Schiff bases, hydrazones, and other derivatives.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₄F₄O₃
Molecular Weight252.12 g/mol
CAS Registry Number159276-63-8 (6-isomer)
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO)
Melting PointNot reported in open literature

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of fluorinated benzodioxane-carboxaldehydes typically involves sequential fluorination and functionalization steps:

  • Benzodioxane Precursor Formation:

    • A diol precursor undergoes cyclization with a fluorinated aromatic compound under acidic conditions to form the benzodioxane scaffold.

    • Example: Reaction of catechol derivatives with 1,2-difluoroethylene glycol in the presence of sulfuric acid.

  • Fluorination:

    • Fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) introduce fluorine atoms at positions 2 and 3.

    • Reaction conditions: Temperatures between −10°C and 25°C, anhydrous environments to prevent hydrolysis.

  • Aldehyde Introduction:

    • Vilsmeier-Haack formylation or Friedel-Crafts acylation introduces the carboxaldehyde group at the desired position.

    • For example, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the aldehyde functionality.

Industrial-Scale Production

Industrial methods prioritize efficiency and yield through:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time), reducing side reactions.

  • Automated Purification Systems: Chromatography and crystallization techniques ensure high purity (>95%) for research and pharmaceutical applications.

Chemical Reactivity and Derivative Formation

The compound’s reactivity centers on its aldehyde group and fluorinated ring:

Aldehyde-Driven Reactions

  • Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃ under acidic conditions.
    R-CHOKMnO4/H+R-COOH\text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-COOH}

  • Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.
    R-CHONaBH4R-CH2OH\text{R-CHO} \xrightarrow{\text{NaBH}_4} \text{R-CH}_2\text{OH}

  • Nucleophilic Additions: Forms imines with amines or hydrazones with hydrazines, useful in drug design.

Fluorine-Specific Reactivity

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms at positions 2 and 3 activate the ring for substitution with alkoxides or amines.

  • Electrophilic Substitution: Limited due to fluorine’s deactivating effects, but feasible under strong Lewis acid catalysis.

Applications in Scientific Research

Medicinal Chemistry

  • Drug Candidate Synthesis: The aldehyde group enables conjugation with pharmacophores, enhancing target affinity. Derivatives have shown promise as enzyme inhibitors (e.g., kinase inhibitors in cancer therapy).

  • Prodrug Development: Fluorination improves blood-brain barrier penetration, making the compound valuable in central nervous system (CNS) drug design.

Materials Science

  • Polymer Modification: Incorporation into polymer backbones enhances thermal stability and chemical resistance.

  • Liquid Crystals: Fluorinated benzodioxanes contribute to low-temperature mesophases in display technologies.

Biological Studies

  • Fluorine Tracing: The compound’s stability allows use as a tracer in metabolic pathway studies.

  • Protein Labeling: Aldehyde groups form stable Schiff bases with lysine residues, enabling protein conjugation.

Biological Activity and Mechanisms

Antimicrobial Effects

  • Bacterial Growth Inhibition: Fluorine’s electronegativity disrupts microbial cell membrane integrity, showing efficacy against Gram-positive pathogens.

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesApplications
2,2,3,3-Tetrafluoro-1,4-benzodioxaneLacks aldehyde group; reduced reactivitySolvent additive
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxaneBromine enables cross-coupling reactionsOrganic synthesis
2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehydeAcetaldehyde chain; enhanced flexibilityPolymer chemistry

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